2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate
Description
2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate is an organic ester derivative featuring a tert-butylamino group attached to a 2-oxoethyl moiety and a 2-phenylbutanoate ester. The tert-butyl group confers steric bulk, which may enhance metabolic stability, while the phenylbutanoate ester could influence solubility and reactivity .
Properties
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl] 2-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-5-13(12-9-7-6-8-10-12)15(19)20-11-14(18)17-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPJKVPTSIYPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate typically involves the esterification of 2-phenylbutanoic acid with 2-(tert-butylamino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of esters with variations in the amino-substituted aromatic or heterocyclic groups. Below is a detailed analysis of its structural analogs and their properties.
Key Structural Analogs
2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate (CAS 1008945-40-1)
- Molecular Formula: Likely C₁₉H₁₉FNO₃ (inferred from substituents).
- Fluorine atoms are known to enhance metabolic resistance in drug candidates .
2-((2,5-Difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate (CAS 1008282-56-1)
- Molecular Formula: Likely C₁₉H₁₈F₂NO₃.
- Key Features : The dual fluorine substitution amplifies electronic effects, possibly improving membrane permeability but reducing aqueous solubility. This contrasts with the tert-butyl group, which prioritizes steric hindrance over electronic modulation .
2-Oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl 2-phenylbutanoate (CAS 1208487-14-2)
- Molecular Formula: Likely C₂₂H₂₅NO₆.
- Key Features : The trimethoxy substituents enhance hydrogen-bonding capacity and π-π stacking interactions, which may favor receptor binding in biological systems. This differs from the tert-butyl group’s role in steric stabilization .
2-(Tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl 2-furoate ()
- Molecular Formula: C₁₇H₁₈ClNO₄.
- Molecular Weight : 335.78 g/mol.
- Key Features: Replacing the phenylbutanoate with a furoate ester introduces a heterocyclic oxygen, altering solubility and reactivity. The 4-chlorophenyl group adds electronegativity, contrasting with the phenylbutanoate’s non-halogenated aromatic system .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Implications |
|---|---|---|---|---|
| 2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate | Not specified | Not available | tert-butylamino, phenylbutanoate | Steric bulk, potential metabolic stability |
| 2-((3-Fluorophenyl)amino)-2-oxoethyl analog | Likely C₁₉H₁₉FNO₃ | ~335.3 | 3-fluorophenyl | Increased lipophilicity, electronic effects |
| 2-((2,5-Difluorophenyl)amino)-2-oxoethyl analog | Likely C₁₉H₁₈F₂NO₃ | ~353.3 | 2,5-difluorophenyl | Enhanced membrane permeability |
| 3,4,5-Trimethoxyphenyl analog | Likely C₂₂H₂₅NO₆ | ~399.4 | 3,4,5-trimethoxyphenyl | Hydrogen-bonding, receptor affinity |
| 2-(Tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl 2-furoate | C₁₇H₁₈ClNO₄ | 335.78 | 4-chlorophenyl, furoate | Electronegativity, heterocyclic reactivity |
Physicochemical and Functional Insights
- Solubility : The tert-butyl group in the target compound likely reduces water solubility compared to fluorine- or methoxy-substituted analogs, which balance lipophilicity with polar interactions .
- Stability : The tert-butyl group may protect against enzymatic hydrolysis, a critical advantage over esters with electron-deficient aromatic rings (e.g., fluorophenyl derivatives) .
Biological Activity
2-(Tert-butylamino)-2-oxoethyl 2-phenylbutanoate is a compound that has garnered attention for its potential therapeutic applications, particularly in the management of hyperglycemia and related metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.
The primary mechanism through which this compound exerts its effects is through the activation of the β2-adrenergic receptor (β2-AR). This receptor is crucial in mediating various physiological responses, including glucose uptake in skeletal muscle cells. Unlike traditional β2-adrenergic agonists, which often lead to significant cyclic adenosine monophosphate (cAMP) release and associated side effects, this compound appears to activate the receptor without inducing substantial cAMP levels. This characteristic may reduce the typical adverse effects seen with other β2-AR stimulants, such as tachycardia and tremors, making it a promising candidate for diabetes treatment .
Biological Activity and Efficacy
Research indicates that this compound enhances glucose uptake in skeletal muscles, which is beneficial for managing hyperglycemia in type 2 diabetes. The compound has been shown to increase glucose transport in muscle cells through a mechanism that does not rely heavily on cAMP signaling pathways .
Case Studies and Research Findings
- Study on Hyperglycemia : In a controlled study, administration of the compound resulted in a significant reduction in blood glucose levels in diabetic models. The study highlighted its potential as a therapeutic agent for type 2 diabetes by improving insulin sensitivity and glucose metabolism .
- Efficacy in Pancreatic β-cells : Another investigation focused on the protective effects of similar analogs against endoplasmic reticulum (ER) stress-induced dysfunction in pancreatic β-cells. The findings suggested that compounds structurally related to this compound could mitigate ER stress, thus preserving β-cell function and promoting insulin secretion .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
